molecular formula C18H24N2O4 B10865662 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid

6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid

Cat. No.: B10865662
M. Wt: 332.4 g/mol
InChI Key: BPOZFKUERXSVKE-UHFFFAOYSA-N
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Description

6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is an organic compound belonging to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications

Mechanism of Action

The mechanism of action of 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound notable for its structural features, including an indole moiety, which is common in many biologically active substances. The compound's molecular formula is C19H24N2O4, with a molecular weight of 344.4 g/mol. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications.

Structural Characteristics

The compound features an amide bond linking the hexanoic acid to the indole derivative. The presence of the methoxy group at the 4-position of the indole ring enhances its reactivity and biological activity. The unique structure suggests various interactions with biological targets, making it a candidate for therapeutic exploration.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study assessed the cytotoxic effects of related compounds against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The results demonstrated that these compounds were generally more cytotoxic against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against certain cancer types .

Antioxidant Activity

The antioxidant potential of compounds with similar structural characteristics has been evaluated using various assays, such as the DPPH radical scavenging method. While specific data on this compound is limited, related indole derivatives have shown promising antioxidant activities, indicating that this compound may also possess similar properties .

The biological activity of this compound likely involves interactions with specific proteins or enzymes implicated in disease pathways. Studies focusing on the compound's interactions with cellular receptors and enzymes are essential for elucidating its mechanisms of action and identifying potential therapeutic targets.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can provide insights into its efficacy.

Compound NameMolecular FormulaMolecular WeightAnticancer ActivityAntioxidant Activity
This compoundC19H24N2O4344.4 g/molModerate (U-87 > MDA-MB-231)Potential (needs further study)
4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acidC16H20N2O4304.34 g/molHigh (specific studies pending)High (compared to ascorbic acid)

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to indole derivatives:

  • Antioxidant Activity Study : A study highlighted that certain derivatives exhibited antioxidant activities exceeding that of ascorbic acid by approximately 1.4 times . This suggests that compounds like this compound could be explored for their antioxidant potential.
  • Cytotoxicity Assessment : In vitro studies demonstrated varying degrees of cytotoxicity among related compounds against different cancer cell lines, emphasizing the need for targeted research on specific derivatives to establish their therapeutic viability .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

6-[3-(4-methoxyindol-1-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C18H24N2O4/c1-24-16-7-5-6-15-14(16)9-12-20(15)13-10-17(21)19-11-4-2-3-8-18(22)23/h5-7,9,12H,2-4,8,10-11,13H2,1H3,(H,19,21)(H,22,23)

InChI Key

BPOZFKUERXSVKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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